An In-depth Technical Guide to Fmoc-PEG4-NHS Ester: A Versatile Tool in Bioconjugation and Drug Development
An In-depth Technical Guide to Fmoc-PEG4-NHS Ester: A Versatile Tool in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Fmoc-PEG4-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation and drug development.[1][2][3] This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.
This reagent features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a tetra-polyethylene glycol (PEG4) spacer, and a N-hydroxysuccinimide (NHS) ester.[4][5] The Fmoc group offers a stable protecting group for the amine functionality, which can be selectively removed under basic conditions. The hydrophilic PEG4 spacer enhances the solubility of the molecule and the resulting conjugates in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of modified biomolecules. The NHS ester is a highly reactive group that efficiently forms stable amide bonds with primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.
Core Properties and Specifications
A summary of the key quantitative data for Fmoc-PEG4-NHS ester is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1314378-14-7 | |
| Molecular Formula | C30H36N2O10 | |
| Molecular Weight | 584.62 g/mol | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. |
Key Applications and Experimental Protocols
Fmoc-PEG4-NHS ester is extensively utilized in several key areas of research and development, including peptide synthesis, protein modification, and the construction of antibody-drug conjugates (ADCs).
Protein Labeling and Modification
The NHS ester functionality of Fmoc-PEG4-NHS ester allows for its direct conjugation to primary amines (e.g., lysine residues) on the surface of proteins. This can be used to introduce a PEG spacer with a protected amine for subsequent modifications or to simply PEGylate the protein to improve its properties.
This protocol outlines the general steps for conjugating Fmoc-PEG4-NHS ester to a protein.
Materials:
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Protein of interest
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Fmoc-PEG4-NHS ester
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Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
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Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 or Phosphate-Buffered Saline (PBS), pH 7.2-7.4
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
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Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
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Protein Preparation:
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Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.
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Ensure the buffer does not contain primary amines (e.g., Tris). If necessary, exchange the buffer using dialysis or a desalting column.
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-
Fmoc-PEG4-NHS Ester Solution Preparation:
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Immediately before use, prepare a 10 mM stock solution of Fmoc-PEG4-NHS ester in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive, so prolonged storage in solution is not recommended.
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-
Conjugation Reaction:
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Add a 10-20 fold molar excess of the Fmoc-PEG4-NHS ester solution to the protein solution. The optimal ratio may need to be determined empirically.
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Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. Protect from light if working with light-sensitive molecules.
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-
Quenching the Reaction (Optional):
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To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
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Purification:
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Remove excess, unreacted Fmoc-PEG4-NHS ester and byproducts using size-exclusion chromatography, dialysis, or a desalting column.
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Workflow for Protein Labeling
Caption: Workflow for protein labeling with Fmoc-PEG4-NHS ester.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-PEG4-NHS ester can be incorporated into peptides during SPPS to introduce a PEG linker. This is particularly useful for creating peptides with improved solubility, designing peptide-drug conjugates, or for surface immobilization. The Fmoc-protected amine allows for further elongation of the peptide chain after the PEG linker has been introduced.
This protocol describes the removal of the Fmoc group, a critical step in SPPS to allow for the coupling of the next amino acid.
Materials:
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Fmoc-protected peptide bound to a solid support (resin)
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Deprotection Solution: 20% piperidine in DMF (v/v)
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DMF
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Dichloromethane (DCM)
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Inert gas (e.g., nitrogen or argon)
Procedure:
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Resin Swelling:
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Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
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-
Initial Deprotection:
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Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin.
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Agitate the mixture for 3-5 minutes at room temperature.
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Second Deprotection:
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Drain the deprotection solution.
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Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.
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Washing:
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Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
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Wash the resin with DCM (2-3 times) and then with DMF (2-3 times) to prepare for the next coupling step.
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Signaling Pathway for Fmoc Deprotection
Caption: Mechanism of Fmoc deprotection by piperidine.
Antibody-Drug Conjugates (ADCs)
Fmoc-PEG4-NHS ester serves as a valuable linker in the synthesis of ADCs. It can be used to attach a cytotoxic drug to an antibody, with the PEG spacer improving the solubility and stability of the final conjugate. The Fmoc-protected amine provides a handle for the subsequent attachment of the drug molecule.
This workflow illustrates the general strategy for synthesizing an ADC using Fmoc-PEG4-NHS ester.
Logical Relationship for ADC Synthesis
Caption: General workflow for antibody-drug conjugate (ADC) synthesis.
Conclusion
Fmoc-PEG4-NHS ester is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its unique combination of a selectively removable Fmoc-protected amine, a beneficial PEG spacer, and a highly reactive NHS ester makes it suitable for a wide range of applications, from fundamental research in protein chemistry to the development of next-generation therapeutics like ADCs. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this reagent in various experimental settings.
